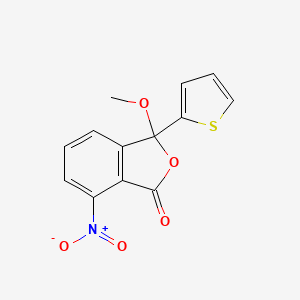

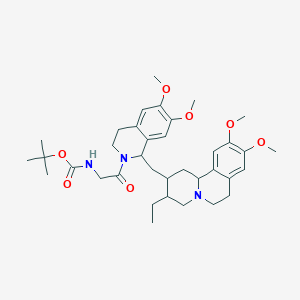

7-(Hydroxy(oxido)amino)-3-methoxy-3-(2-thienyl)-2-benzofuran-1(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NSC 407698, also known as azurocidin, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. Azurocidin is a multifunctional protein primarily found in the granules of neutrophils, a type of white blood cell. It plays a significant role in the immune response, particularly in antimicrobial activities and inflammation regulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of azurocidin involves recombinant DNA technology. The gene encoding azurocidin is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the azurocidin protein. The protein is then purified using techniques such as affinity chromatography and ion-exchange chromatography.

Industrial Production Methods

Industrial production of azurocidin follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the conditions are optimized to maximize protein yield. The purification process is scaled up accordingly, ensuring that the final product meets the required purity standards for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

Azurocidin undergoes various biochemical reactions, including:

Oxidation: Azurocidin can be oxidized by reactive oxygen species, which may affect its antimicrobial activity.

Reduction: Reduction reactions can restore the oxidized form of azurocidin to its active state.

Substitution: Azurocidin can participate in substitution reactions where specific amino acid residues are modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other reactive oxygen species.

Reduction: Reducing agents such as dithiothreitol.

Substitution: Enzymatic reactions involving specific proteases or chemical reagents that target amino acid residues.

Major Products Formed

The major products formed from these reactions include modified forms of azurocidin with altered activity or stability. For example, oxidation may result in the formation of disulfide bonds, while reduction can break these bonds, restoring the protein’s native conformation.

Applications De Recherche Scientifique

Azurocidin has a wide range of scientific research applications, including:

Chemistry: Used as a model protein to study protein folding, stability, and interactions.

Biology: Investigated for its role in the immune response, particularly in neutrophil function and antimicrobial activity.

Medicine: Explored as a potential therapeutic agent for treating infections and inflammatory diseases. Its antimicrobial properties make it a candidate for developing new antibiotics.

Industry: Utilized in the production of recombinant proteins and as a tool in biotechnology research.

Mécanisme D'action

Azurocidin exerts its effects through several mechanisms:

Antimicrobial Activity: Azurocidin disrupts the cell membranes of bacteria, leading to cell lysis and death. It also binds to bacterial lipopolysaccharides, neutralizing their toxic effects.

Inflammation Regulation: Azurocidin modulates the activity of other immune cells, such as macrophages and lymphocytes, by binding to specific receptors on their surfaces. This interaction triggers signaling pathways that regulate inflammation and immune responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cathepsin G: Another neutrophil granule protein with antimicrobial properties.

Elastase: A protease found in neutrophils that also plays a role in the immune response.

Proteinase 3: A serine protease involved in degrading extracellular matrix components and modulating inflammation.

Uniqueness of Azurocidin

Azurocidin is unique among these compounds due to its multifunctional nature. While other neutrophil granule proteins primarily function as proteases, azurocidin exhibits both antimicrobial and regulatory activities. This dual functionality makes it a valuable target for research and potential therapeutic applications.

Propriétés

Numéro CAS |

7499-78-7 |

|---|---|

Formule moléculaire |

C13H9NO5S |

Poids moléculaire |

291.28 g/mol |

Nom IUPAC |

3-methoxy-7-nitro-3-thiophen-2-yl-2-benzofuran-1-one |

InChI |

InChI=1S/C13H9NO5S/c1-18-13(10-6-3-7-20-10)8-4-2-5-9(14(16)17)11(8)12(15)19-13/h2-7H,1H3 |

Clé InChI |

XOUQHUMWMYLDES-UHFFFAOYSA-N |

SMILES canonique |

COC1(C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O1)C3=CC=CS3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)

![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)

![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)